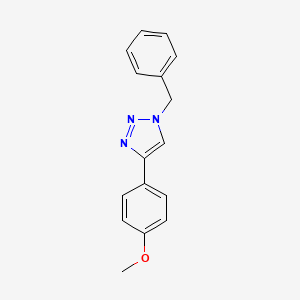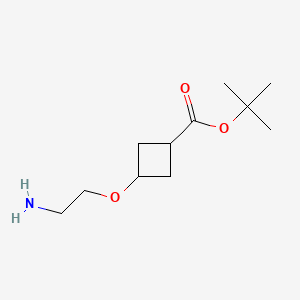![molecular formula C98H91Cl5NP4Ru2+ B14892294 [NH2Me2][(RuCl((R)-tolbinap))2((1/4)-Cl)3]](/img/structure/B14892294.png)
[NH2Me2][(RuCl((R)-tolbinap))2((1/4)-Cl)3]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [NH2Me2][(RuCl(®-tolbinap))2((1/4)-Cl)3] is a complex coordination compound featuring ruthenium as the central metal atom This compound is notable for its chiral ligand, ®-tolbinap, which imparts unique stereochemical properties The presence of dimethylammonium (NH2Me2) as a counterion further stabilizes the complex
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [NH2Me2][(RuCl(®-tolbinap))2((1/4)-Cl)3] typically involves the coordination of ruthenium with the chiral ligand ®-tolbinap in the presence of chloride ions. The reaction is carried out under inert conditions to prevent oxidation. A common synthetic route includes:
- Dissolving ruthenium trichloride in an appropriate solvent such as dichloromethane.
- Adding the chiral ligand ®-tolbinap to the solution.
- Introducing dimethylammonium chloride to the reaction mixture.
- Stirring the mixture at room temperature for several hours to ensure complete coordination.
- Isolating the product by filtration and washing with a non-polar solvent.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of automated reactors and controlled environments ensures consistency and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
[NH2Me2][(RuCl(®-tolbinap))2((1/4)-Cl)3]: undergoes several types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states, which can alter the compound’s reactivity and catalytic properties.
Reduction: Reduction reactions can revert the ruthenium center to lower oxidation states, affecting its coordination environment.
Substitution: Ligand substitution reactions can occur, where the chloride ions or the chiral ligand can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are often used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by applying heat.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of new coordination compounds with different ligands.
Scientific Research Applications
[NH2Me2][(RuCl(®-tolbinap))2((1/4)-Cl)3]: has several scientific research applications:
Chemistry: It is used as a catalyst in asymmetric synthesis, enabling the production of chiral molecules with high enantiomeric purity.
Biology: The compound’s chiral properties make it useful in studying enzyme mimetics and chiral recognition processes.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mechanism of Action
The mechanism by which [NH2Me2][(RuCl(®-tolbinap))2((1/4)-Cl)3] exerts its effects involves the coordination of the ruthenium center with substrates, facilitating various chemical transformations. The chiral ligand ®-tolbinap plays a crucial role in inducing asymmetry in the reactions, leading to the formation of chiral products. The molecular targets and pathways involved include:
Coordination with substrates: The ruthenium center coordinates with substrates, activating them for subsequent reactions.
Induction of chirality: The chiral ligand induces asymmetry, resulting in enantioselective transformations.
Comparison with Similar Compounds
[NH2Me2][(RuCl(®-tolbinap))2((1/4)-Cl)3]: can be compared with other similar compounds such as:
[NH2Me2][(RuCl((S)-tolbinap))2((1/4)-Cl)3]: The enantiomeric counterpart with (S)-tolbinap as the chiral ligand.
[NH2Me2][(RuCl(®-binap))2((1/4)-Cl)3]: A similar compound with binap as the chiral ligand instead of tolibinap.
[NH2Me2][(RuCl(®-phbinap))2((1/4)-Cl)3]: Another analogous compound with phbinap as the chiral ligand.
The uniqueness of [NH2Me2][(RuCl(®-tolbinap))2((1/4)-Cl)3] lies in its specific chiral ligand ®-tolbinap, which imparts distinct stereochemical properties and catalytic activities compared to its analogs.
Properties
Molecular Formula |
C98H91Cl5NP4Ru2+ |
|---|---|
Molecular Weight |
1786.1 g/mol |
IUPAC Name |
[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride |
InChI |
InChI=1S/2C48H40P2.C2H7N.5ClH.2Ru/c2*1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;1-3-2;;;;;;;/h2*5-32H,1-4H3;3H,1-2H3;5*1H;;/q;;;;;;;;;+2/p-1 |
InChI Key |
BKLYSQLZSZMPAP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.CNC.Cl.[Cl-].[ClH+][Ru-]([ClH+])[ClH+].[Ru] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


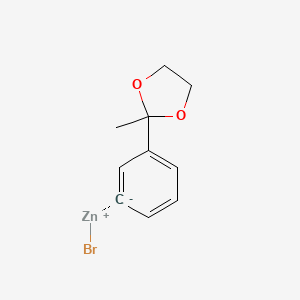
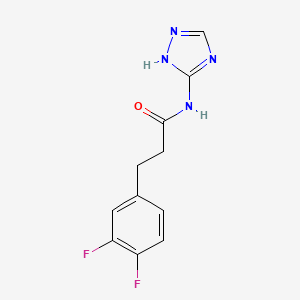
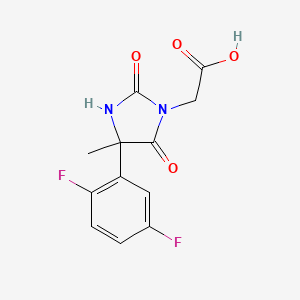
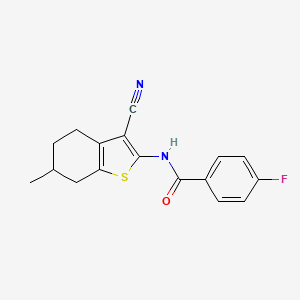
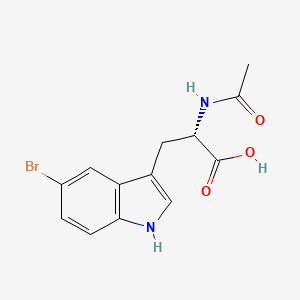
![(2Z,5Z)-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one](/img/structure/B14892242.png)
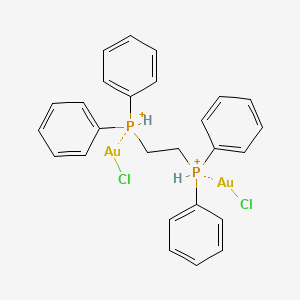
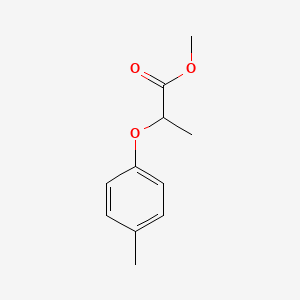

![9-Benzyl-5-[(furan-2-ylmethyl)amino]-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B14892277.png)
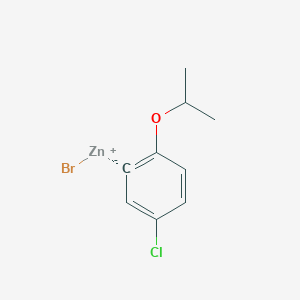
![2,2-dimethyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide](/img/structure/B14892280.png)
